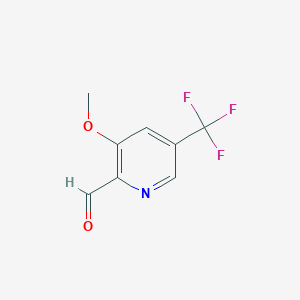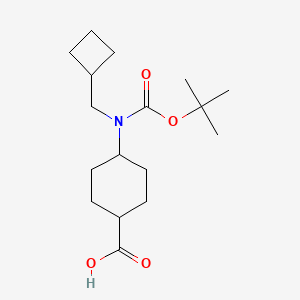
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a galactopyranosyloxy group attached to a xanthene core, which is further substituted with a methoxy and a methylphenyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the Methoxy and Methylphenyl Groups: The substitution of the xanthene core with methoxy and methylphenyl groups can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Galactopyranosyloxy Group: The final step involves the glycosylation of the xanthene derivative with a galactopyranosyl donor under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the xanthene core to a dihydroxanthene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is also employed in the synthesis of more complex organic molecules.
Biology
In biological research, 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is used as a molecular marker for studying carbohydrate-protein interactions and glycosylation processes.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its fluorescent properties make it useful in imaging techniques.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one involves its interaction with specific molecular targets, such as proteins and enzymes. The galactopyranosyloxy group facilitates binding to carbohydrate-recognizing proteins, while the xanthene core provides a fluorescent signal. This dual functionality allows the compound to act as both a binding agent and a reporter molecule.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties but lacks the galactopyranosyloxy group.
Rhodamine: A xanthene-based dye with different substituents, used in similar applications.
Eosin: A brominated xanthene dye with distinct chemical properties.
Uniqueness
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is unique due to the presence of the galactopyranosyloxy group, which imparts specific binding capabilities and enhances its utility in biological applications. This distinguishes it from other xanthene derivatives that primarily serve as fluorescent dyes without specific targeting functions.
属性
分子式 |
C27H26O9 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
9-(4-methoxy-2-methylphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-3-one |
InChI |
InChI=1S/C27H26O9/c1-13-9-15(33-2)4-7-17(13)23-18-6-3-14(29)10-20(18)35-21-11-16(5-8-19(21)23)34-27-26(32)25(31)24(30)22(12-28)36-27/h3-11,22,24-28,30-32H,12H2,1-2H3 |
InChI 键 |
NTIGNSJPVURXNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)








![endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine](/img/structure/B12069223.png)
